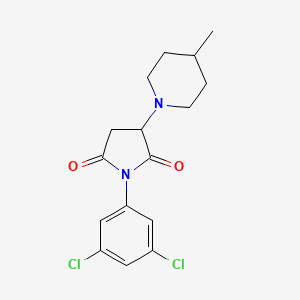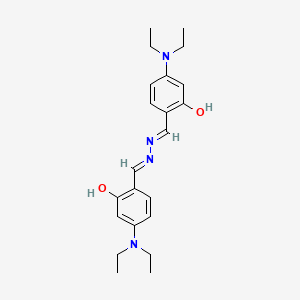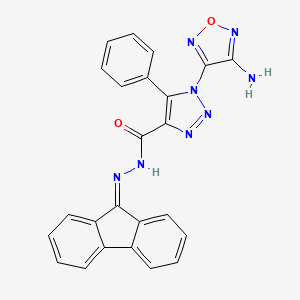![molecular formula C26H28N6O6S2 B11536343 N-Phenyl-N-({N'-[(E)-{4-[(E)-{[2-(N-phenylmethanesulfonamido)acetamido]imino}methyl]phenyl}methylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B11536343.png)
N-Phenyl-N-({N'-[(E)-{4-[(E)-{[2-(N-phenylmethanesulfonamido)acetamido]imino}methyl]phenyl}methylidene]hydrazinecarbonyl}methyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to the class of phenylnaphthylamine antioxidants.
- Its molecular structure features N-phenyl-1-naphthylamine and N-phenyl-2-naphthylamine skeletons with various substituents .
- Antioxidants play a crucial role in preventing oxidative damage by scavenging free radicals.
Preparation Methods
- Synthetic routes involve the introduction of substituents onto the naphthylamine skeletons.
- Reaction conditions may vary based on the specific substituents.
- Industrial production methods typically employ efficient and scalable synthetic routes.
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., hydrazine), and nucleophiles (e.g., amines).
- Major products depend on the specific reaction conditions and substituents.
Scientific Research Applications
- Chemistry: Investigating its antioxidant properties and stability.
- Biology: Assessing its impact on cellular health and oxidative stress.
- Medicine: Exploring potential therapeutic applications, such as in neuroprotection or cardiovascular health.
- Industry: Developing antioxidant additives for polymers, fuels, and lubricants.
Mechanism of Action
- The compound likely acts by donating hydrogen atoms to neutralize free radicals.
- Molecular targets may include reactive oxygen species (ROS) and lipid peroxides.
- Pathways involved could be related to cellular redox balance and inflammation.
Comparison with Similar Compounds
- Uniqueness: Highlight its specific substituents and structural features.
- Similar Compounds: Other phenylnaphthylamine antioxidants, such as N-phenyl-1-naphthylamine and N-phenyl-2-naphthylamine.
Remember that this compound’s antioxidant properties make it valuable in various fields, and further research can uncover its full potential
Properties
Molecular Formula |
C26H28N6O6S2 |
|---|---|
Molecular Weight |
584.7 g/mol |
IUPAC Name |
2-(N-methylsulfonylanilino)-N-[(E)-[4-[(E)-[[2-(N-methylsulfonylanilino)acetyl]hydrazinylidene]methyl]phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C26H28N6O6S2/c1-39(35,36)31(23-9-5-3-6-10-23)19-25(33)29-27-17-21-13-15-22(16-14-21)18-28-30-26(34)20-32(40(2,37)38)24-11-7-4-8-12-24/h3-18H,19-20H2,1-2H3,(H,29,33)(H,30,34)/b27-17+,28-18+ |
InChI Key |
HKJGTZMEYNMEPG-XUIWWLCJSA-N |
Isomeric SMILES |
CS(=O)(=O)N(C1=CC=CC=C1)CC(=O)N/N=C/C2=CC=C(C=C2)/C=N/NC(=O)CN(S(=O)(=O)C)C3=CC=CC=C3 |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NN=CC1=CC=C(C=C1)C=NNC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![butyl 4-{[(E)-(3-chloro-6-hydroxy-2,4-dimethyl-5-nitrophenyl)methylidene]amino}benzoate](/img/structure/B11536266.png)


![2-Bromo-4-chloro-6-[(E)-[(2-hydroxyphenyl)imino]methyl]-3,5-dimethylphenol](/img/structure/B11536285.png)
![4-bromo-2-[(E)-{[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol](/img/structure/B11536289.png)
![3-[(E)-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)imino]methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11536298.png)
![2-(4-Chlorophenoxy)-N'-[(E)-[5-(2,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11536301.png)
![N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-chlorobenzamide](/img/structure/B11536304.png)
![4,4'-methanediylbis{N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-methylaniline}](/img/structure/B11536313.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-bromophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11536319.png)

![2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide](/img/structure/B11536336.png)
![N-[(4Z)-1-(4-iodophenyl)-2-(methylsulfanyl)-1,3-diazaspiro[4.5]dec-2-en-4-ylidene]-3-methylaniline](/img/structure/B11536338.png)
![N-benzyl-N-(2-{[(2E)-2-(2-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B11536350.png)
